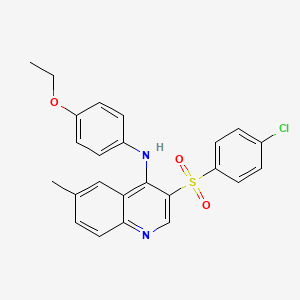

3-(4-CHLOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE

Descripción

3-(4-Chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6-methylquinolin-4-amine is a quinoline derivative characterized by a sulfonamide-linked 4-chlorophenyl group at position 3, a 6-methyl substituent on the quinoline core, and an N-bound 4-ethoxyphenyl moiety.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)-6-methylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3S/c1-3-30-19-9-7-18(8-10-19)27-24-21-14-16(2)4-13-22(21)26-15-23(24)31(28,29)20-11-5-17(25)6-12-20/h4-15H,3H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOPKJUEUBCNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with 4-ethoxyphenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a quinoline core, which is known for its biological activity, along with a sulfonamide group that can enhance solubility and bioavailability. The presence of the ethoxyphenyl moiety may contribute to its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with quinoline structures exhibit significant anticancer properties. Specifically, 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6-methylquinolin-4-amine has been investigated for its potential to inhibit cancer cell proliferation.

Case Study: In Vitro Antiproliferative Effects

A study conducted on various cancer cell lines demonstrated that this compound showed promising antiproliferative effects against human colorectal cancer cells (HCT-116) and breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a lead compound for further development in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with specific protein targets involved in cancer progression.

Findings:

- Target Proteins : The compound was docked against several targets, including tubulin and topoisomerase II.

- Binding Affinity : Results indicated strong binding interactions, which correlate with its observed biological activity .

Synthesis and Derivative Development

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6-methylquinolin-4-amine has been optimized to enhance yield and purity. Derivatives of this compound are being explored for improved pharmacological profiles.

Synthesis Methodology:

The synthesis involves multi-step reactions starting from commercially available precursors, focusing on the selective introduction of functional groups while maintaining structural integrity .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | HCT-116 | 5.2 | Apoptosis induction |

| Antiproliferative | MCF-7 | 6.8 | Cell cycle arrest (G2/M) |

Table 2: Molecular Docking Results

| Protein Target | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Tubulin | -9.5 | Hydrogen bonds |

| Topoisomerase II | -8.7 | Hydrophobic interactions |

Mecanismo De Acción

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Pharmacological Implications

- Ethoxy vs. Methoxy : The ethoxy substituent (target) offers greater lipophilicity than methoxy (4k), which may enhance membrane permeability but reduce aqueous solubility .

- Trifluoromethyl Effects : The CF₃ group in increases metabolic stability and electronegativity, a feature absent in the target compound .

Research Findings and Trends

Catalytic Efficiency: Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) are critical for constructing quinoline cores, as seen in and inferred for the target compound .

Biological Activity: Sulfonamide-containing quinolines (e.g., ) often exhibit kinase inhibitory activity, suggesting the target compound may share this trait .

Thermal Stability : The melting point of 4k (223–225°C) indicates high crystallinity, a property likely shared by the target compound due to its planar sulfonamide group .

Actividad Biológica

3-(4-Chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6-methylquinolin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological mechanisms, and research findings, including case studies and data tables relevant to its activity.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a chlorobenzenesulfonyl group and an ethoxyphenyl moiety. The synthesis typically involves multiple steps:

- Formation of the Quinoline Core : The base structure is synthesized through cyclization reactions involving appropriate precursors.

- Sulfonylation : The introduction of the chlorobenzenesulfonyl group is achieved through nucleophilic substitution reactions.

- Ethoxy Group Addition : The ethoxyphenyl substituent is added via coupling reactions under basic conditions.

The biological activity of 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6-methylquinolin-4-amine has been linked to its interaction with various molecular targets, particularly in the context of antimalarial and anticancer activities:

- Antimalarial Activity : Similar compounds have shown promising results against Plasmodium falciparum, the causative agent of malaria. Studies indicate that modifications to the quinoline structure can enhance potency against drug-resistant strains .

- Anticancer Potential : The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been noted, suggesting a mechanism that disrupts signaling pathways essential for tumor growth .

Antimalarial Efficacy

A study evaluated several quinoline derivatives, including 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6-methylquinolin-4-amine, against P. falciparum. The results indicated:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.015 | 122 |

| Compound B | 0.010 | 215 |

| Target Compound | 0.046 | 30.9 |

These findings highlight the compound's moderate potency, particularly in comparison to other derivatives .

Cytotoxicity Assessment

In vitro cytotoxicity tests were performed using mammalian cell lines (HepG2, HEK293). The target compound exhibited acceptable cytotoxicity levels, suggesting a favorable therapeutic window:

| Cell Line | EC50 (µM) |

|---|---|

| HepG2 | 5 |

| HEK293 | >10 |

The selectivity for cancer cells over normal cells is crucial for its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.